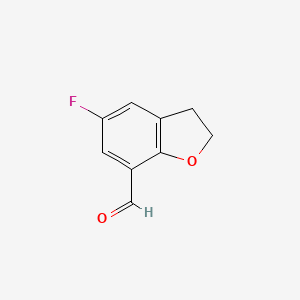

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde

Overview

Description

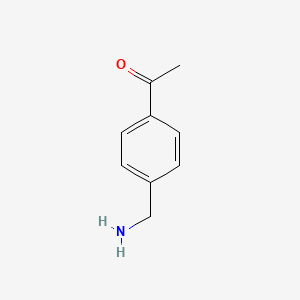

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is a chemical compound with the molecular formula C9H7FO212. It has a molecular weight of 166.15 g/mol1. This compound is used for research and development purposes2.

Synthesis Analysis

The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is not explicitly mentioned in the search results. However, benzofuran derivatives have been synthesized using various methods, including microwave-assisted synthesis3. More specific information about the synthesis of this compound may be found in specialized literature or patent databases.Molecular Structure Analysis

The InChI code for 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is 1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H21. This indicates the molecular structure of the compound. The compound contains a benzofuran ring, which is a saturated five-membered oxygen heterocycle fused with a benzene ring4.

Chemical Reactions Analysis

Specific chemical reactions involving 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde are not provided in the search results. However, benzofuran derivatives are known to participate in various chemical reactions, including transition-metal catalyzed coupling reactions5.Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is a pale-yellow to yellow-brown solid1. It should be stored at a temperature of 2-8°C1. The purity of the compound is 95%1.Scientific Research Applications

Organic Synthesis and Catalysis

Nucleophilic Aroylation of Fluorobenzenes : The compound serves as a precursor or intermediate in the N-heterocyclic carbene (NHC)-catalyzed nucleophilic substitution of fluorobenzenes, where fluoro groups are replaced by aroyl groups derived from aromatic aldehydes. This process facilitates the synthesis of polysubstituted benzophenones from fluorobenzenes and benzaldehydes, highlighting its role in the development of novel organic compounds (Suzuki et al., 2008).

Electrochromic Properties of Fluorophores : New fluorophores incorporating the moiety have been synthesized, displaying electrochromic properties. These compounds, obtained via condensation with various starting materials, change color in response to applied voltage, indicating their potential in electrochromic devices and materials (Kim et al., 2005).

Photoredox Catalysis in Organic Synthesis : Donor-acceptor fluorophores based on carbazolyl dicyanobenzene structures, potentially including or related to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde, have been explored as efficient, metal-free photoredox catalysts. These catalysts facilitate visible-light-promoted C(sp3)-C(sp2) cross-coupling reactions, showcasing the compound's relevance in sustainable chemistry and synthesis (Luo & Zhang, 2016).

Pharmaceutical and Biomedical Applications

Fluorobenzoyl Protective Groups in Glycopeptide Synthesis : The use of fluorobenzoyl protective groups, potentially derivable from compounds like 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde, has been investigated in the synthesis of glycopeptides. These groups have shown to suppress beta-elimination of O-linked carbohydrates, offering advantages in glycosidic bond formation and glycopeptide synthesis with improved yields and stereoselectivity (Sjölin & Kihlberg, 2001).

Antitumor Properties : Compounds related to 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde have demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. This underscores the potential of such compounds in the development of new anticancer drugs (Mortimer et al., 2006).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed (Hazard Statement: H302)1. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of inadequate ventilation, wearing respiratory protection (P304+P340)1.

Future Directions

The future directions for the use of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde are not explicitly mentioned in the search results. However, given the biological activities of benzofuran derivatives, this compound could potentially be used in the development of new pharmaceuticals5. Further research and development are needed to explore this potential.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.

properties

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKHGYXPIDMLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573072 | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde | |

CAS RN |

245762-36-1 | |

| Record name | 5-Fluoro-2,3-dihydro-7-benzofurancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245762-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B1611612.png)

![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1611628.png)